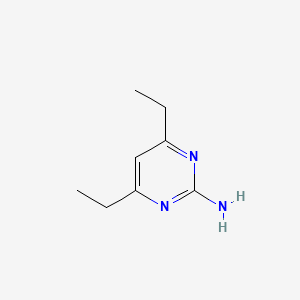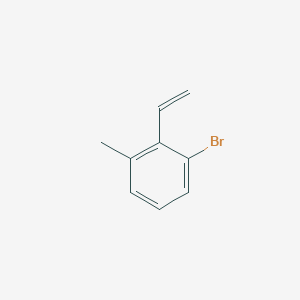
1-Bromo-3-methyl-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methyl-2-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Substitution: Products like 1-methoxy-3-methyl-2-vinylbenzene.
Oxidation: Products like 3-methyl-2-vinylbenzoic acid.
Addition: Products like 1-bromo-3-methyl-2-ethylbenzene.
Applications De Recherche Scientifique
1-Bromo-3-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-Bromo-3-methyl-2-vinylbenzene exerts its effects involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methyl-3-vinylbenzene
- 1-Bromo-4-methyl-2-vinylbenzene
- 1-Chloro-3-methyl-2-vinylbenzene
Uniqueness: 1-Bromo-3-methyl-2-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations .
Propriétés
Formule moléculaire |
C9H9Br |
|---|---|
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
1-bromo-2-ethenyl-3-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 |
Clé InChI |
BCGOSKBSBMBNEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Br)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




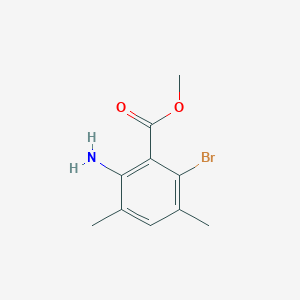
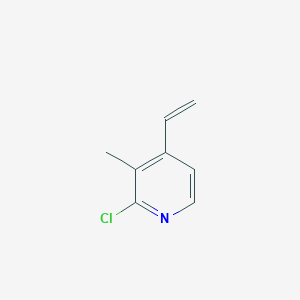
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
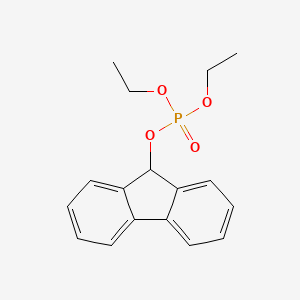

![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
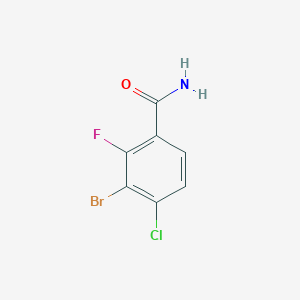
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)


